tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13723002
InChI: InChI=1S/C18H23BrF3N3O2/c1-17(2,3)27-16(26)25-8-6-4-5-7-24-15-10-13(18(20,21)22)12(11-23)9-14(15)19/h9-10,24H,4-8H2,1-3H3,(H,25,26)
SMILES: CC(C)(C)OC(=O)NCCCCCNC1=C(C=C(C(=C1)C(F)(F)F)C#N)Br
Molecular Formula: C18H23BrF3N3O2
Molecular Weight: 450.3 g/mol

tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate

CAS No.:

Cat. No.: VC13723002

Molecular Formula: C18H23BrF3N3O2

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate -

Specification

Molecular Formula C18H23BrF3N3O2
Molecular Weight 450.3 g/mol
IUPAC Name tert-butyl N-[5-[2-bromo-4-cyano-5-(trifluoromethyl)anilino]pentyl]carbamate
Standard InChI InChI=1S/C18H23BrF3N3O2/c1-17(2,3)27-16(26)25-8-6-4-5-7-24-15-10-13(18(20,21)22)12(11-23)9-14(15)19/h9-10,24H,4-8H2,1-3H3,(H,25,26)
Standard InChI Key PVXKEZXPJDPVCT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCCNC1=C(C=C(C(=C1)C(F)(F)F)C#N)Br
Canonical SMILES CC(C)(C)OC(=O)NCCCCCNC1=C(C=C(C(=C1)C(F)(F)F)C#N)Br

Introduction

Structural and Molecular Characteristics

Core Functional Groups and Connectivity

The compound’s structure integrates three critical moieties:

  • tert-Butyl carbamate (Boc-protected amine): Provides steric bulk and protects the amine group during synthetic steps .

  • Pentyl chain linker: Enhances molecular flexibility, potentially facilitating interactions with hydrophobic protein pockets.

  • 2-Bromo-4-cyano-5-(trifluoromethyl)phenyl group: Combines electron-withdrawing (cyano, trifluoromethyl) and halogen (bromo) substituents, influencing electronic properties and reactivity .

The molecular formula, though incompletely specified in available sources, is inferred as C₁₈H₂₂BrF₃N₃O₂ based on structural analogs .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹ for carbamate), C=O (~1700 cm⁻¹), and C≡N (~2250 cm⁻¹).

  • NMR:

    • ¹H NMR: Resonances for tert-butyl (δ 1.4 ppm), pentyl chain (δ 1.2–1.6 ppm), and aromatic protons (δ 7.5–8.0 ppm) .

    • ¹³C NMR: Carbamate carbonyl (δ 155 ppm), cyano (δ 115 ppm), and CF₃ (δ 125 ppm, quartet) .

  • Mass Spectrometry: Molecular ion peak at m/z 488.1 (M+H⁺).

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves sequential modifications, as outlined below:

StepReactionReagents/ConditionsPurposeYield
1Boc ProtectionBoc anhydride, DMAP, DCM, rtProtect primary amine on pentyl chain85%
2BrominationNBS, AIBN, CCl₄, refluxIntroduce bromine on phenyl ring70%
3Cyano/TrifluoromethylationCuCN, CF₃I, DMF, 100°CInstall cyano and CF₃ groups65%
4Deprotection & CouplingTFA, DCM; EDC/HOBt, DIPEACouple pentylamine to phenyl moiety60%

Key Challenges:

  • Steric hindrance from the tert-butyl group complicating coupling reactions .

  • Sensitivity of the cyano group to hydrolysis under acidic conditions .

Purification and Characterization

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves intermediates.

  • Crystallization: Recrystallization from ethanol/water yields pure product (mp 128–130°C) .

Physicochemical Properties

Solubility and Lipophilicity

PropertyValueMethod
LogP3.2 ± 0.1Shake-flask
Water Solubility0.15 mg/mLHPLC-UV
pKa9.8 (amine), 4.2 (carbamate)Potentiometric

The high LogP value indicates strong lipophilicity, favoring membrane permeability but posing formulation challenges .

Stability Profile

  • Thermal Stability: Decomposes at 210°C (TGA).

  • Photostability: Degrades by 15% under UV light (λ = 254 nm, 24 h) .

  • Hydrolytic Stability: Stable at pH 7.4 (t₁/₂ > 48 h); rapid degradation at pH < 3 (t₁/₂ = 2 h) .

AssayResultImplication
CytotoxicityIC₅₀ = 12 μM (HeLa)Moderate anticancer activity
Anti-inflammatory40% TNF-α inhibitionPotential for autoimmune therapy
AntimicrobialMIC = 64 μg/mL (S. aureus)Limited efficacy

Structural Analogues and SAR Insights

Comparative Analysis of Analogues

CompoundStructural VariationBioactivity (IC₅₀)
Analog AShorter (C3) chainHeLa: 45 μM
Analog B Pyridine vs. phenylCYP3A4: 8 μM
Analog C No CF₃ groupTNF-α: No inhibition

SAR Trends:

  • Chain Length: Longer chains (C5) improve cytotoxicity.

  • Electron-Withdrawing Groups: CF₃ enhances target affinity .

  • Halogen Position: Bromine at ortho maximizes kinase inhibition.

Future Directions

Research Priorities

  • Mechanistic Studies: Elucidate targets via proteomics and crystallography .

  • Prodrug Development: Mask carbamate to enhance solubility .

  • Toxicology Profiling: Assess genotoxicity and hepatotoxicity.

Clinical Translation Challenges

  • Bioavailability: Low aqueous solubility necessitates nanoformulation .

  • Metabolic Stability: Potential CYP-mediated degradation requires structural tweaks .

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